molecular formula C13H10ClN3O2 B14354661 1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride CAS No. 90179-04-7

1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride

Katalognummer: B14354661
CAS-Nummer: 90179-04-7
Molekulargewicht: 275.69 g/mol
InChI-Schlüssel: ZUQFNOTYTBFYHT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science . The compound features a pyridinium core substituted with a cyano and nitro group on the phenyl ring, making it a versatile intermediate in chemical reactions.

Vorbereitungsmethoden

The synthesis of 1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 4-cyano-2-nitrobenzyl chloride with pyridine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the pyridinium salt. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, lithium aluminum hydride for reduction, and strong bases for nucleophilic substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride can be compared with other pyridinium salts and related compounds:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

90179-04-7

Molekularformel

C13H10ClN3O2

Molekulargewicht

275.69 g/mol

IUPAC-Name

3-nitro-4-(pyridin-1-ium-1-ylmethyl)benzonitrile;chloride

InChI

InChI=1S/C13H10N3O2.ClH/c14-9-11-4-5-12(13(8-11)16(17)18)10-15-6-2-1-3-7-15;/h1-8H,10H2;1H/q+1;/p-1

InChI-Schlüssel

ZUQFNOTYTBFYHT-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=[N+](C=C1)CC2=C(C=C(C=C2)C#N)[N+](=O)[O-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.